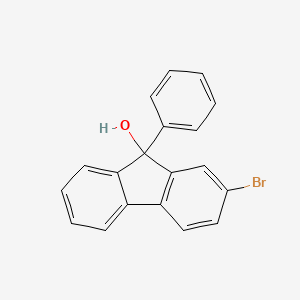

2-Bromo-9-phenyl-9H-fluoren-9-ol

Vue d'ensemble

Description

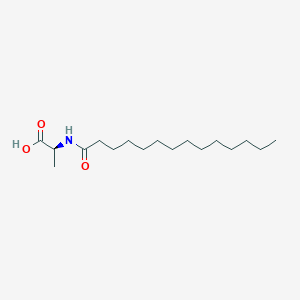

2-Bromo-9-phenyl-9H-fluoren-9-ol, also known as this compound, is a useful research compound. Its molecular formula is C19H13BrO and its molecular weight is 337.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 336.01498 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactions

2-Bromo-9-phenyl-9H-fluoren-9-ol is involved in various chemical processes, highlighting its significance in chemical research. One study examined the effects of bromine substitution on rotational barriers in fluorenes, noting the impact of the bromo group on the free energy of activation for rotation, crucial for understanding molecular interactions and dynamics (Aoki, Nakamura, & Ōki, 1982). Another research focused on the synthesis of fluorene compounds with potential applications as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids (Han et al., 2020). This versatility in detection applications showcases its potential in analytical chemistry and sensor technology.

Synthesis and Functionalization

The compound plays a crucial role in the synthesis of functionalized fluorene derivatives. A study detailed the boron trifluoride catalyzed reaction of coplanar fluorene derivatives with various aminobenzamides, leading to highly functionalized products (Shanmugam & Athira, 2021). The versatility of these reactions underscores the compound's importance in creating complex organic molecules, potentially useful in material science and pharmaceuticals.

Photophysical and Electrochemical Properties

Fluorene derivatives exhibit notable photophysical and electrochemical properties, making them valuable in material science, particularly in the development of organic light-emitting diodes (OLEDs). One study explored the synthesis of blue emissive fluorene derivatives via a reaction involving fluoren-9-ols, demonstrating their potential in creating advanced materials for OLEDs (Athira, Meerakrishna, & Shanmugam, 2020). These findings suggest significant implications for the development of more efficient and versatile electronic devices.

Mécanisme D'action

Target of Action

The primary targets of 2-Bromo-9-phenyl-9H-fluoren-9-ol are currently unknown

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

- Absorption : The compound’s lipophilicity (ACD/LogP: 4.61) suggests it may be readily absorbed in the body .

- Distribution : The compound’s molar refractivity is 87.4±0.3 cm³, indicating its potential distribution in the body .

These properties can impact the compound’s bioavailability, although further studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s vapor pressure (0.0±1.3 mmHg at 25°C) and boiling point (482.7±33.0 °C at 760 mmHg) suggest that it is stable under normal environmental conditions . .

Propriétés

IUPAC Name |

2-bromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrO/c20-14-10-11-16-15-8-4-5-9-17(15)19(21,18(16)12-14)13-6-2-1-3-7-13/h1-12,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRNORJLPQYHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670204 | |

| Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736928-22-6 | |

| Record name | 2-Bromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)

![Tert-butyl 4-[(2Z)-2-amino-2-(hydroxyimino)ethyl]piperidine-1-carboxylate](/img/structure/B3029583.png)